1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S12114810
CAS No.
M.F
C29H30N2O2S2
M. Wt
502.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2...

Product Name

1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone

Molecular Formula

C29H30N2O2S2

Molecular Weight

502.7 g/mol

InChI

InChI=1S/C29H30N2O2S2/c1-5-33-21-15-16-23-25(17-21)35-27(30-23)34-18-26(32)31-24-14-10-9-13-22(24)29(4,19-28(31,2)3)20-11-7-6-8-12-20/h6-17H,5,18-19H2,1-4H3

InChI Key

MQQXWNZDWZCVSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4C(CC3(C)C)(C)C5=CC=CC=C5

1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound characterized by its unique structural features and functional groups. It contains a tetrahydroquinoline core, which is a bicyclic structure known for its biological activity. The compound has a molecular formula of C42H38N2O2S2 and a molecular weight of approximately 666.9 g/mol . The presence of the 6-ethoxy-1,3-benzothiazole moiety contributes to its potential pharmacological properties.

The synthesis of this compound typically involves several key reactions:

  • Acetylation Reaction: The thiol group of 6-ethoxy-1,3-benzothiazole-2-thiol reacts with an acetylating agent to form the thioacetyl derivative.
  • Condensation Reaction: This derivative is then subjected to a condensation reaction with 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline to yield the final product.

These reactions highlight the compound's ability to undergo modifications that can enhance its biological activity.

Research indicates that compounds with similar structures to 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline exhibit various biological activities including:

  • Antimicrobial Properties: Many benzothiazole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

The specific biological activities of this compound have yet to be fully explored but are anticipated based on its structural components.

The synthesis of 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through the following general method:

  • Preparation of the Thiol: Synthesize 6-ethoxy-1,3-benzothiazole-2-thiol from appropriate precursors.
  • Acetylation: React the thiol with an acetylating agent such as acetic anhydride or acetyl chloride.
  • Condensation: Combine the resulting thioacetyl compound with 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline under suitable conditions (e.g., heat and solvent) to facilitate the formation of the final product.

This method emphasizes the importance of both the thiol and quinoline components in creating the target compound.

The potential applications of this compound span various fields:

  • Pharmaceuticals: Due to its anticipated biological activities, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Agricultural Chemicals: Compounds with similar structures are often explored for their efficacy as pesticides or herbicides due to their bioactive properties.

Further research is required to establish specific applications based on empirical data.

Interaction studies are essential to understanding how this compound behaves in biological systems. Preliminary investigations may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • Toxicity Profiling: Evaluating the safety and potential side effects associated with its use in therapeutic contexts.

These studies will provide critical insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-EthoxyquinolineQuinoline coreLacks thioacetyl group
Benzothiazole derivativesBenzothiazole ringVarying substituents affect biological activity
4-PhenylquinolinePhenyl substitution on quinolineDifferent substitution pattern may alter properties

These compounds highlight the uniqueness of the target compound through variations in substituents and functional groups that influence their respective biological activities and applications.

XLogP3

7.7

Hydrogen Bond Acceptor Count

5

Exact Mass

502.17487055 g/mol

Monoisotopic Mass

502.17487055 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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